molecular formula C17H18FN5O B12241600 2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole

2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B12241600
M. Wt: 327.36 g/mol
InChI Key: DXSIBSKGQYIROQ-UHFFFAOYSA-N
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Description

2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that combines a benzoxazole ring with a piperazine moiety substituted with a fluoropyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step procedures. One common method includes the reaction of 6-ethyl-5-fluoropyrimidine-4-amine with piperazine, followed by the cyclization with 2-aminophenol to form the benzoxazole ring. The reaction conditions often involve the use of solvents like chloroform and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, often using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluoropyrimidine moiety.

Scientific Research Applications

2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperazine ring may interact with various receptors or enzymes, modulating their activity. The benzoxazole ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure but contains a benzothiazole ring instead of a benzoxazole ring.

    4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline: Contains a similar fluoropyrimidine-piperazine moiety but lacks the benzoxazole ring.

Uniqueness

2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is unique due to the combination of its three distinct moieties: benzoxazole, piperazine, and fluoropyrimidine. This unique structure provides a diverse range of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18FN5O

Molecular Weight

327.36 g/mol

IUPAC Name

2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C17H18FN5O/c1-2-12-15(18)16(20-11-19-12)22-7-9-23(10-8-22)17-21-13-5-3-4-6-14(13)24-17/h3-6,11H,2,7-10H2,1H3

InChI Key

DXSIBSKGQYIROQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3)F

Origin of Product

United States

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